molecular formula C10H11NOS B13634271 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

Cat. No.: B13634271
M. Wt: 193.27 g/mol
InChI Key: HMNGJWLZGNEWNZ-UHFFFAOYSA-N
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Description

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of benzo[b]thiophene with an appropriate amine and an alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, the use of metal catalysts such as palladium or platinum can facilitate the reaction under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize yield and minimize by-products. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiophene moiety is known to interact with various biological targets, including kinases and ion channels, modulating their activity and resulting in desired pharmacological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiopheneethanol
  • 2-Thiopheneethylamine
  • 2-Thiopheneacetic acid
  • Tetrahydrothiophene
  • Cephalothin sodium
  • Thifensulfuron
  • 2-Thiopheneglyoxylic acid
  • Methyl 2-thienylacetate
  • 2-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid
  • 2-Thiophenemethanol

Uniqueness

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups in the molecule allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-amino-2-(1-benzothiophen-3-yl)ethanol

InChI

InChI=1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2

InChI Key

HMNGJWLZGNEWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CO)N

Origin of Product

United States

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